molecular formula C10H15NO4S B14842660 N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide

N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide

Cat. No.: B14842660
M. Wt: 245.30 g/mol
InChI Key: XFKKXPCXJYGPOW-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide: is an organic compound belonging to the sulfonamide class It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a hydroxy group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-3-isopropoxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine: The sulfonamide group is known for its antibacterial properties. Therefore, derivatives of this compound may be explored for potential antimicrobial activity.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(2-Hydroxyphenyl)methanesulfonamide
  • N-(2-Isopropoxyphenyl)methanesulfonamide
  • N-(3-Hydroxy-2-pyridinyl)methanesulfonamide

Comparison: N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is unique due to the presence of both hydroxy and isopropoxy groups on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the hydroxy group can participate in hydrogen bonding, while the isopropoxy group can affect the compound’s lipophilicity and membrane permeability.

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(2-hydroxy-3-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-7(2)15-9-6-4-5-8(10(9)12)11-16(3,13)14/h4-7,11-12H,1-3H3

InChI Key

XFKKXPCXJYGPOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)NS(=O)(=O)C

Origin of Product

United States

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